molecular formula C15H16N4O2 B1653663 1,1'-Methylenebis(3-phenylurea) CAS No. 18872-98-5

1,1'-Methylenebis(3-phenylurea)

Cat. No.: B1653663
CAS No.: 18872-98-5
M. Wt: 284.31 g/mol
InChI Key: FSPMFQFTRAENKB-UHFFFAOYSA-N
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Description

1,1'-Methylenebis(3-phenylurea) is a bis-urea compound characterized by a central methylene group (–CH₂–) bridging two phenylurea moieties. Urea derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

18872-98-5

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

1-phenyl-3-[(phenylcarbamoylamino)methyl]urea

InChI

InChI=1S/C15H16N4O2/c20-14(18-12-7-3-1-4-8-12)16-11-17-15(21)19-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18,20)(H2,17,19,21)

InChI Key

FSPMFQFTRAENKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCNC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Features of Bis-Urea Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Features
4,4′-METHYLENEBIS(1,1-DIBENZYL-3-PHENYLUREA) C₄₃H₄₀N₄O₂ Dibenzyl groups on urea nitrogens 644.819 High steric hindrance, reduced solubility
3,3′-(Methylenedi-4,1-phenylene)bis(1-methyl-1-phenylurea) C₂₉H₂₈N₄O₂ Methyl groups on urea nitrogens 464.569 Moderate solubility, compact structure
4,4'-methylenebis(1-ethyl-3-phenylurea) C₁₉H₂₄N₄O₂ Ethyl groups on urea nitrogens 340.38 Intermediate CCS values (185.1 Ų for [M+H]+)
4,4'-methylenebis(1,1-pentamethylene-3-phenylurea) C₂₅H₃₂N₄O₂ Piperidine rings on urea nitrogens 420.55 Larger CCS (predicted ~190–195 Ų), enhanced rigidity

Key Observations:

  • Solubility Trends : Ethyl and methyl groups (Compounds ) enhance solubility compared to bulky or cyclic substituents.
  • Collision Cross-Section (CCS) : Linear alkyl chains (e.g., ethyl in ) yield lower CCS values (~185 Ų), while cyclic substituents (e.g., piperidine in ) increase molecular size and CCS, affecting chromatographic retention times .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Predicted CCS (Ų) Notable Properties
1,1'-Methylenebis(4-isocyanatobenzene) 37.60 Lower melting point due to isocyanate groups
4,4'-methylenebis(1-ethyl-3-phenylurea) 185.1 ([M+H]+) Intermediate polarity, suited for HPLC
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) Halogenated analog; potential agrochemical use

Key Observations:

  • Melting Points : Isocyanate analogs (e.g., ) exhibit lower melting points than urea derivatives, likely due to weaker hydrogen bonding.
  • Halogenation : Chlorinated analogs (e.g., ) may exhibit enhanced thermal stability and reactivity, making them suitable for polymer cross-linking .

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